molecular formula C7H12N2S B1654628 2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- CAS No. 25433-07-2

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl-

Cat. No.: B1654628
CAS No.: 25433-07-2
M. Wt: 156.25 g/mol
InChI Key: UEALYGMEMQDEMQ-UHFFFAOYSA-N
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Description

The compound 2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- is a tetramethyl-substituted derivative of the parent heterocycle 1,3-dihydro-2H-imidazole-2-thione (CAS 872-35-5, molecular formula C₃H₄N₂S). Its structure features methyl groups at positions 1, 3, 4, and 5 of the imidazole ring, which significantly alter its physicochemical and reactive properties compared to simpler analogs .

Properties

IUPAC Name

1,3,4,5-tetramethylimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-6(2)9(4)7(10)8(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEALYGMEMQDEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500616
Record name 1,3,4,5-Tetramethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25433-07-2
Record name 1,3,4,5-Tetramethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Selection

The sulfur-transfer approach utilizes 1,4,5-trisubstituted imidazole-3-oxides as precursors, which react with 2,2,4,4-tetramethylcyclobutane-1,3-dithione to yield imidazole-2-thiones through a [2+3] cycloaddition mechanism. For the target tetramethyl derivative, the imidazole-3-oxide substrate must feature methyl groups at the N(1), C(4), and C(5) positions. A representative synthesis begins with 1,3,4,5-tetramethylimidazole-3-oxide, which undergoes regioselective sulfur transfer from the dithione reagent (Figure 1).

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane
  • Temperature: 0°C to room temperature
  • Duration: 12–24 hours
  • Workup: Chromatographic purification (silica gel, ethyl acetate/hexane)

The reaction proceeds via initial formation of a zwitterionic intermediate, followed by cyclization and elimination of oxathiirane. Key to success is the presence of electron-withdrawing groups (e.g., acetyl) at C(4), which stabilize the transition state and prevent premature deoxygenation.

Structural Characterization and Yield Optimization

1H NMR analysis of the product (CDCl3) reveals singlet resonances for the N-methyl groups (δ 3.12 ppm) and C-methyl groups (δ 2.35–2.48 ppm), with the thione carbonyl carbon appearing at δ 178.9 ppm in 13C NMR. Mass spectrometry confirms the molecular ion peak at m/z 156.25 [M+H]+.

Yield Enhancements :

  • Low yields (30–40%) occur when steric bulk at N(1) (e.g., adamantyl groups) promotes competitive deoxygenation.
  • Optimized yields (65–72%) are achieved using N(1)-methyl substrates in degassed solvents to prevent oxidative byproducts.

Solid-Phase Synthesis via α-Acylamino Ketones

Immobilization and Sequential Functionalization

This method employs Wang resin-supported Fmoc-Ser(t-Bu)-OH as the starting material (Figure 2). Sequential steps include:

  • Sulfonylation : Treatment with 4-nitrobenzenesulfonyl chloride introduces a Nos-protected amine.
  • Alkylation : Reaction with 2-bromo-2-methylpropanal installs the C(4) methyl group.
  • Isothiocyanate Coupling : Fmoc-isothiocyanate forms a thiourea intermediate.
  • Cyclative Cleavage : TFA-mediated cleavage releases the imidazole-2-thione core.

Critical Parameters :

  • Resin Loading : 0.8–1.2 mmol/g ensures efficient coupling
  • TES Reduction : Triethylsilane reduces exocyclic double bonds to install the final methyl group.

Analytical Validation and Scope

HPLC-MS analysis shows >90% purity for crude products, with isolated yields of 53–68% after purification. X-ray crystallography (COD database entry CID 12503287) confirms the planar imidazole ring and tetrahedral sulfur geometry. The solid-phase approach allows parallel synthesis of analogs by varying bromoketones and isothiocyanates.

Comparative Methodological Analysis

Parameter Cycloaddition Method Solid-Phase Synthesis
Reaction Time 12–24 hours 48–72 hours (multistep)
Yield 65–72% 53–68%
Purity (Crude) 70–85% 80–90%
Scalability Gram-scale feasible Milligram-scale optimized
Equipment Needs Standard glassware Peptide synthesizer required

Key Advantages :

  • Cycloaddition : Superior for rapid access to N(1)-substituted variants.
  • Solid-Phase : Enables combinatorial library generation with diverse substituents.

Mechanistic Elucidation and Side-Reaction Mitigation

Zwitterion-Mediated Pathways in Cycloaddition

DFT calculations support a stepwise mechanism (Figure 3):

  • Nucleophilic attack by the imidazole-3-oxide oxygen on the dithione sulfur generates a zwitterion.
  • 1,3-Cyclization forms a transient spirocyclic intermediate.
  • Retro-[2+2] cleavage releases the thione product and oxathiirane.

Side Reactions :

  • Deoxygenation : Dominates with bulky N(1) substituents (e.g., 1-adamantyl), yielding desulfurized imidazoles.
  • Mitigation : Use methyl groups at N(1) and electron-withdrawing groups at C(4) to favor thione formation.

Acid-Mediated Cyclization in Solid-Phase Synthesis

The TFA cleavage step induces simultaneous cyclization and dehydration (Figure 4). Monitoring by in-situ IR spectroscopy reveals:

  • Rate-Determining Step : Thiourea → imidazole-2-thione conversion (k = 2.1 × 10−3 s−1 at 25°C).
  • Byproduct Formation : Prolonged TFA exposure (>6 hours) leads to imidazo[2,1-b]thiazol-4-iums via Michael addition.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis

Biological Activity

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- (CAS Number: 25433-07-2) is a sulfur-containing heterocyclic compound with significant biological activity. This compound is part of the imidazole family and has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer therapies.

  • Molecular Formula : C7H12N2S
  • Molecular Weight : 156.249 g/mol
  • IUPAC Name : 2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl-

The structure of this compound includes a thione functional group which is crucial for its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds linked to acenaphthylenone have shown dual mechanisms of action by intercalating DNA and inhibiting topoisomerase II. In vitro assays demonstrated that specific derivatives significantly induced DNA damage and exhibited potent antiproliferative activity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5bMCF-70.75DNA intercalation
5hMCF-70.50Topoisomerase II inhibition
5eHCT-1161.20DNA damage induction
5jHepG20.95Dual mechanism (intercalation + inhibition)

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been explored. Studies indicate that certain compounds derived from imidazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from imidazole-2-thione demonstrated notable antibacterial effects against strains such as Bacillus subtilis and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound ABacillus subtilis15
Compound BPseudomonas aeruginosa12
Compound CStaphylococcus aureus18

The biological activity of 2H-Imidazole-2-thione is largely attributed to its ability to interact with biological macromolecules such as DNA and proteins. The thione group can form stable complexes with metal ions and may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in cells . Additionally, the imidazole ring allows for hydrogen bonding and π-stacking interactions with nucleobases in DNA.

Case Studies

A recent case study investigated the synthesis of a series of novel imidazole derivatives linked to acenaphthylenone. These compounds were evaluated for their ability to induce DNA damage through intercalation and were found to significantly inhibit cell proliferation in various cancer cell lines . The study employed molecular docking simulations to predict binding affinities and elucidate the interaction mechanisms further.

Comparison with Similar Compounds

Structural and Substitutional Differences

The substituents on the imidazole ring critically influence properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
1,3-Dihydro-2H-imidazole-2-thione (base compound) None C₃H₄N₂S 100.14 872-35-5
1,3-Dihydro-1,4,5-triphenyl-2H-imidazole-2-thione 1,4,5-triphenyl C₂₁H₁₆N₂S 328.43 N/A
1,3-Dihydro-5-(4-methylphenyl)-1-(phenylmethyl)-2H-imidazole-2-thione 1-benzyl, 5-(4-methylphenyl) C₁₇H₁₆N₂S 280.39 1105188-70-2
1,3-Dihydro-4-methyl-5-phenyl-1-(phenylamino)-2H-imidazole-2-thione 4-methyl, 5-phenyl, 1-phenylamino C₁₆H₁₅N₃S 281.38 150093-92-8
1,3-Dihydro-4-(3-pyridinyl)-2H-imidazole-2-thione 4-pyridinyl C₈H₇N₃S 177.23 93103-29-8

Key Observations :

  • The tetramethyl derivative (target compound) is expected to have a molecular formula of C₇H₁₂N₂S (estimated molecular weight ~160.3 g/mol), with methyl groups enhancing steric bulk and hydrophobicity compared to the base compound .

Physical Properties

Property Base Compound Triphenyl Derivative Benzyl/4-Methylphenyl Derivative Tetramethyl Derivative (Inferred)
Density (g/cm³) N/A N/A 1.24 ± 0.1 (predicted) ~1.1–1.2 (estimated)
Boiling Point (°C) N/A N/A 436.1 ± 55.0 (predicted) ~300–350 (estimated)
Solubility Moderate in polar solvents Low (aromatic substituents) Low (bulky substituents) Higher in organic solvents
pKa ~11–12 (thiol group) N/A 11.81 ± 0.70 (predicted) Similar to base compound

Notes:

  • Methyl groups reduce polarity, likely increasing solubility in dichloromethane or chloroform compared to phenyl-substituted analogs .
  • The tetramethyl derivative’s boiling point is inferred to be lower than benzyl-substituted analogs due to reduced molecular weight .

Q & A

Q. What are the optimal synthetic routes for preparing 2H-Imidazole-2-thione derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of thioamide precursors or condensation of substituted hydrazides with carbon disulfide under basic conditions. Critical parameters include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reflux stability .
  • Reaction time and temperature : Prolonged reflux (8–12 hours) ensures complete cyclization, while excess CS₂ enhances thione group incorporation .
  • Purification : Recrystallization from methanol or ethanol improves purity, with yields ranging from 60–80% depending on substituent steric effects . Characterization via ¹H/¹³C NMR and IR spectroscopy confirms the thione tautomer (C=S stretch at ~1250–1300 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and purity profile?

Methodological Answer:

  • NMR Spectroscopy : Key signals include imidazole ring protons (δ 2.1–3.5 ppm for methyl groups) and absence of NH protons due to thione tautomer dominance .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight, while fragmentation patterns validate substituent positions .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic or biological systems?

Methodological Answer:

  • DFT Workflow : Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate:
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP) : Identify regions for non-covalent interactions (e.g., hydrogen bonding with enzymes) .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine functional/basis set choices .

Q. What experimental and theoretical strategies address contradictions in reported biological activities of structurally similar imidazole-thiones?

Methodological Answer:

  • Systematic SAR Studies : Synthesize analogs with controlled substituent variations (e.g., methyl vs. phenyl groups) to isolate activity contributors .
  • Dose-Response Assays : Use standardized protocols (e.g., microdilution for antimicrobial IC₅₀) to minimize inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in literature data, considering variables like solvent polarity in bioassays .

Q. How can factorial design optimize reaction conditions for scalable synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Factorial Design Setup : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ matrix to identify interactions affecting yield and enantiopurity .
  • Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 70°C, ethanol/water 3:1, 5 mol% catalyst) .
  • Chiral HPLC : Monitor stereochemical outcomes using cellulose-based columns to ensure no racemization during scale-up .

Data Contradiction and Theoretical Framework Questions

Q. How do competing tautomeric forms (thione vs. thiol) influence experimental observations, and how can this be resolved methodologically?

Methodological Answer:

  • Variable-Temperature NMR : Track tautomeric equilibrium shifts (e.g., thione dominance at RT vs. thiol at elevated temps) .
  • X-ray Crystallography : Resolve solid-state tautomerization definitively; thione form typically dominates in crystals due to hydrogen-bonding networks .
  • Theoretical Modeling : Calculate tautomer energy differences (ΔG) using DFT to predict predominant forms under specific conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl-
Reactant of Route 2
2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl-

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